4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride
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Overview
Description
4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride is a compound that belongs to the class of tetrazole derivatives Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Compounds containing a tetrazole ring, like “4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride”, are often biologically active and can interact with various targets in the body . The specific target would depend on the exact structure of the compound and its physicochemical properties.
Mode of Action
The interaction of “this compound” with its targets could lead to changes in cellular processes. For example, some tetrazole-containing compounds inhibit enzymes, which can alter metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor with sodium azide and triethyl orthoformate. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or electrophiles in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other tetrazole derivatives
Comparison with Similar Compounds
Oteseconazole: A tetrazole derivative with antifungal activity.
Quilseconazole: Another antifungal agent with a similar structure.
1-Methyl-5-aminotetrazole: A precursor for the synthesis of various tetrazole derivatives
Uniqueness: 4-(1-Methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine is unique due to its specific structure, which combines the tetrazole ring with a tetrahydropyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-(1-methyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5.2ClH/c1-12-7(9-10-11-12)6-2-4-8-5-3-6;;/h2,8H,3-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOPOHSXIWWNSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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